molecular formula C28H23N3O4S B2898192 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922869-19-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2898192
CAS No.: 922869-19-0
M. Wt: 497.57
InChI Key: PXDFDWNUBRPPOA-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide ( 922869-19-0) is a synthetic small molecule with a molecular formula of C28H23N3O4S and a molecular weight of 497.6 g/mol . This benzamide derivative features a complex structure integrating a 4,7-dimethoxybenzo[d]thiazole moiety and a pyridinylmethyl phenoxybenzamide group, making it a valuable chemical tool for probing biological systems. Compounds within this structural class have demonstrated significant research value as modulators of neuronal receptors, showing potential for investigating central nervous system function and related disorders . Structurally similar N-substituted benzothiazole benzamides have been identified as positive allosteric modulators of muscarinic acetylcholine receptors, such as the M4 subtype, which are important targets for neurological and psychiatric conditions . Other related thiazol-2-yl-benzamide analogs have been characterized as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), providing researchers with tools to explore the physiological roles of these receptors . The distinct molecular architecture of this compound, which includes multiple aromatic systems and hydrogen bond acceptors, suggests potential for interaction with various enzymatic and receptor targets. This reagent is offered for non-human research applications exclusively. It is strictly for use in laboratory and chemical research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-33-23-15-16-24(34-2)26-25(23)30-28(36-26)31(18-19-10-8-9-17-29-19)27(32)21-13-6-7-14-22(21)35-20-11-4-3-5-12-20/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDFDWNUBRPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C28H23N3O4S
Molecular Weight 497.6 g/mol
CAS Number 922869-19-0

The structure includes a benzamide backbone, a benzo[d]thiazole moiety, and a pyridine substituent, which contribute to its lipophilicity and biological activity .

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (WM115) cells. The following findings summarize the biological activity:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against A549 and WM115 cells. The cytotoxicity was assessed using the WST-1 assay, which measures cell proliferation based on metabolic activity .
  • Mechanism of Action :
    • Apoptosis Induction : The compound promoted apoptosis in cancer cells, as confirmed by caspase 3/7 assays that indicated increased apoptotic activity upon treatment .
    • DNA Damage : The EpiQuick in situ DNA damage assay showed that the compound induces DNA damage in treated cells, suggesting a potential mechanism for its anticancer effects .
  • Hypoxia Selectivity : Some studies suggest that compounds with similar structures may act as bioreductive agents that selectively target hypoxic tumor environments, enhancing their efficacy against cancer cells under low oxygen conditions .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Key observations include:

  • Methoxy Substituents : The presence of methoxy groups on the thiazole ring increases lipophilicity, potentially improving cellular uptake and bioavailability.
  • Benzamide Core : This core structure is associated with various biological activities, including inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression and cellular proliferation.

Case Studies

  • Study on Tumor Cell Lines : A comparative study evaluated the effects of various benzimidazole derivatives on A549 and WM115 cell lines. This compound showed superior antiproliferative activity compared to other derivatives tested .
  • In Vivo Studies : Further research is needed to explore the in vivo efficacy of this compound in animal models to assess its potential as an anticancer agent.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide-thiazol scaffold with several analogs. Key differentiating factors include:

  • Benzamide modifications: The 2-phenoxy group introduces steric bulk and lipophilicity, while the N-(pyridin-2-ylmethyl) substituent offers hydrogen-bonding and metal-coordination capabilities.

Comparison with Selected Analogs

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents on Thiazol Benzamide Substituents Key Functional Groups Potential Bioactivity Reference
Target Compound 4,7-Dimethoxy 2-Phenoxy, N-(pyridin-2-ylmethyl) Methoxy, phenoxy, pyridine Not specified
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 5-(Morpholinomethyl), 4-(pyridin-3-yl) 3,4-Dichloro Morpholine, pyridine, chloro Anticancer (hypothesized)
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide () 4,7-Dimethoxy N-(2-(Dimethylamino)ethyl), 3-(trifluoromethyl) Methoxy, trifluoromethyl, dimethylamino Not specified
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () Thiazol-2-yl (triazole fused) Carboxylic acid Triazole, carboxylic acid Antiproliferative (NCI-H522: 40% inhibition)

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4,7-dimethoxy groups in the target compound contrast with chloro (4d) or trifluoromethyl () substituents, altering electronic distribution and solubility .
  • Aromatic vs. Aliphatic Side Chains: The pyridin-2-ylmethyl group in the target compound may enhance target specificity compared to morpholinomethyl (4d) or dimethylaminoethyl () groups, which are more flexible and basic .
  • Phenoxy vs.

Spectroscopic Data

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong C=O peak .
  • NMR: The pyridin-2-ylmethyl group in the target compound would produce distinct aromatic proton signals (δ 7.0–8.5 ppm), differing from morpholinomethyl (4d, δ ~3.5–4.0 ppm) or dimethylaminoethyl (, δ ~2.2–3.0 ppm) .

Preparation Methods

Ullmann Coupling for Direct Arylation

Aryl-amide bond formation via Ullmann coupling offers a one-pot alternative, though limited by catalyst cost:

Reagents:

  • 4,7-Dimethoxybenzo[d]thiazol-2-amine
  • 2-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • Copper(I) iodide (CuI), 1,10-Phenanthroline

Conditions:

  • Solvent: DMSO
  • Temperature: 110°C
  • Reaction Time: 24 hours
  • Yield: 40–45%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Conditions:

  • Temperature: 120°C
  • Pressure: 250 psi
  • Time: 20 minutes
  • Yield: 68–70%

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance reproducibility:

Parameters:

  • Reactor Type: Micro-tubular
  • Residence Time: 10 minutes
  • Throughput: 5 kg/day
  • Purity: ≥98%

Q & A

Q. What are the key synthetic pathways for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide?

The synthesis typically involves multi-step organic reactions starting with the preparation of a benzo[d]thiazole intermediate. This intermediate is coupled with a pyridinylmethyl-substituted benzamide derivative under controlled conditions. Reagents such as thionyl chloride (for amide bond formation) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used. Catalysts or temperature gradients may optimize yields (e.g., 60–80°C for condensation steps). Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for biological assays).
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional groups (e.g., methoxy, benzothiazole, pyridinylmethyl).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • Elemental Analysis: To verify stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell type, concentration range) or compound stability. Methodological approaches include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions.
  • Metabolic Stability Tests: Assess degradation in plasma or liver microsomes.
  • Orthogonal Assays: Validate activity using unrelated techniques (e.g., fluorescence polarization vs. enzymatic assays). For example, partial agonist efficacy observed in GR-mediated transrepression assays (as seen in structurally related compounds) may require cross-validation with cytokine inhibition in whole blood models .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular Docking: Predict binding modes to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity.
  • ADMET Prediction: Tools like SwissADME or pkCSM evaluate drug-likeness (e.g., logP, bioavailability). For instance, the pyridinylmethyl group may enhance solubility, while the benzo[d]thiazole core could improve target affinity .

Q. What crystallographic methods are suitable for elucidating the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystal Growth: Optimize solvent systems (e.g., CH₃OH/EtOAc mixtures) via vapor diffusion.
  • Data Collection: Use synchrotron radiation for high-resolution datasets.
  • Refinement: Employ SHELXL for small-molecule refinement, focusing on hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking. Related benzothiazole derivatives show centrosymmetrical dimers stabilized by intermolecular hydrogen bonds .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Scaffold Modification: Vary substituents on the benzamide (e.g., phenoxy vs. nitro groups) or pyridinylmethyl moiety.
  • Bioisosteric Replacement: Substitute the benzo[d]thiazole with thiadiazole or oxazole rings.
  • Functional Group Profiling: Test analogs with halogenated or methylated positions to assess steric/electronic effects. For example, fluorination at the benzamide para position (as in PubChem analogs) may enhance metabolic stability .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s mechanism of action?

  • Positive/Negative Controls: Use known inhibitors/agonists (e.g., prednisolone for anti-inflammatory assays).
  • Solvent Controls: Account for DMSO/ethanol effects on cell viability.
  • Blind Assays: Minimize bias in high-throughput screening (HTS). Contradictions in PFOR enzyme inhibition (observed in nitazoxanide analogs) highlight the need for enzyme-specific activity validation .

Data Analysis and Reporting

Q. How should researchers address variability in synthetic yields during scale-up?

  • Design of Experiments (DoE): Use response surface methodology to optimize parameters (temperature, solvent ratio).
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Failure Mode Analysis: Identify bottlenecks (e.g., moisture sensitivity during coupling steps) .

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